molecular formula C9H11ClN2O3 B6182458 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride CAS No. 2613383-29-0

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

Cat. No.: B6182458
CAS No.: 2613383-29-0
M. Wt: 230.6
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Description

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is unique due to its specific structural features and the resulting chemical properties.

Properties

CAS No.

2613383-29-0

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.6

Purity

95

Origin of Product

United States

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